molecular formula C8H8N4O B8541553 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B8541553
M. Wt: 176.18 g/mol
InChI Key: REMPSGZTPMYSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572801B2

Procedure details

A suspension of 2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione (1.0 g, 3.26 mmol) and hydrazine monohydrate (0.48 ml, 9.79 mmol) in ethanol (90 ml) was stirred at 50° C. for 3 hours. The mixture was cooled to ambient temperature and sodium carbonate (0.38 g, 3.59 mmol) and water (1 ml) were added. The suspension was stirred overnight at ambient temperature. The solid residue was filtered off, triturated with CH2Cl2/MeOH (4/1) under reflux conditions. A white solid was filtered off and triturated with TBME to yield 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one (0.285 g, 1.62 mmol; 50%), as white solid. MS (m/e): 176.8 [M+H+].
Name
2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:5][C:4]2[N:20]=[CH:21][CH:22]=[CH:23][C:3]1=2.O.NN.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C>[NH2:9][CH2:8][C:6]1[NH:7][C:2](=[O:1])[C:3]2[CH:23]=[CH:22][CH:21]=[N:20][C:4]=2[N:5]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione
Quantity
1 g
Type
reactant
Smiles
O=C1C2=C(N=C(N1)CN1C(C3=CC=CC=C3C1=O)=O)N=CC=C2
Name
Quantity
0.48 mL
Type
reactant
Smiles
O.NN
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
The suspension was stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid residue was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with CH2Cl2/MeOH (4/1) under reflux conditions
FILTRATION
Type
FILTRATION
Details
A white solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with TBME

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=1NC(C2=C(N1)N=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.62 mmol
AMOUNT: MASS 0.285 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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